molecular formula C28H32N2OS B11630668 2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

Cat. No.: B11630668
M. Wt: 444.6 g/mol
InChI Key: NBDJCMSPPMZPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a quinazoline core fused with a cyclopentane ring and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the cyclopentane ring through cyclization reactions. The sulfanyl and methylphenyl groups are then introduced using appropriate reagents and conditions. Common reagents used in these steps include sulfur-containing compounds, alkyl halides, and aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the sulfanyl group may allow it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. The aromatic rings and quinazoline core may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbutyl)sulfanyl]-3-(3-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one
  • 2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one

Uniqueness

The unique spiro structure of 2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one sets it apart from other similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H32N2OS

Molecular Weight

444.6 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C28H32N2OS/c1-19(2)14-17-32-27-29-25-22-12-6-5-11-21(22)18-28(15-8-9-16-28)24(25)26(31)30(27)23-13-7-4-10-20(23)3/h4-7,10-13,19H,8-9,14-18H2,1-3H3

InChI Key

NBDJCMSPPMZPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.